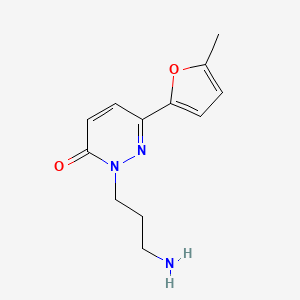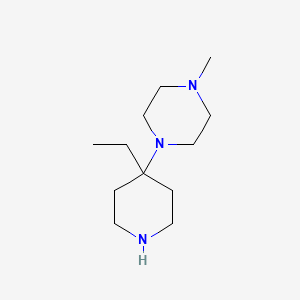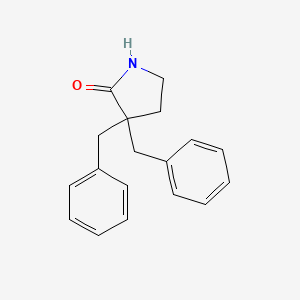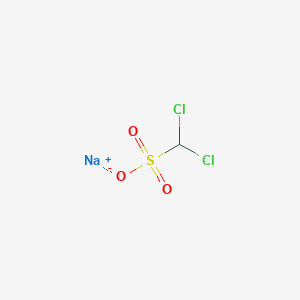
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one, also known as MFP-3-one, is a novel pyridazinone-based compound that has recently emerged as a promising lead molecule for the development of potential therapeutic agents. This compound has been studied for its potential applications in the treatment of diseases such as cancer, inflammation, and infection. Furthermore, its unique structural features and biological properties make it an attractive target for further research.
Applications De Recherche Scientifique
Anticonvulsant and Muscle Relaxant Activities
Research on dihydropyridazin-3-one derivatives has demonstrated their potential in medical applications, particularly in the development of new anticonvulsant and muscle relaxant drugs. A study by Sharma et al. (2013) synthesized a series of dihydropyridazin-3-one derivatives and evaluated their anticonvulsant activity and muscle relaxant activity. Some compounds showed promising results comparable to standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).
Synthesis of Fused Azines
Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one derivatives. These compounds were used as intermediates to create fused azines, highlighting the versatility of pyridazin-3-one frameworks in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Novel 7-Aminofuro- and Aminothieno[2,3-d]pyridazin-4(5H)-ones
Koza et al. (2013) reported the synthesis of novel compounds including 7-aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones. These compounds were synthesized starting from furan- and thiophene-derived substrates, indicating the potential of furan derivatives in creating bioactive heterocycles (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Anti-microbial Activity and Cytotoxicity
Shankar et al. (2017) synthesized novel urea derivatives to assess their anti-microbial activity and cytotoxicity. Their research underscores the importance of structural modifications in enhancing the biological efficacy of pyridazinone-based compounds (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Synthesis of Optically Active Furanoids
Werfeli et al. (2010) explored the synthesis of optically active furanoids containing cytosine-, adenine-, and nicotinamide-like moieties, illustrating the potential application of furan derivatives in synthesizing optically active compounds with potential biological activity (Werfeli, Voltrová, Prutianov, & Kuthan, 2010).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-(5-methylfuran-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-5-11(17-9)10-4-6-12(16)15(14-10)8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJJFJPLBMWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)
![2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid](/img/structure/B1484430.png)